molecular formula C27H20O3 B14692901 Benzhydryl 2-benzoylbenzoate CAS No. 32025-41-5

Benzhydryl 2-benzoylbenzoate

Cat. No.: B14692901
CAS No.: 32025-41-5
M. Wt: 392.4 g/mol
InChI Key: FJLPEZUSVPOLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzhydryl 2-benzoylbenzoate is an ester derivative featuring a benzhydryl (diphenylmethyl) group and a benzoyl-substituted benzoate moiety. Such compounds are often explored for applications in pharmaceuticals, materials science, or chemical synthesis, where steric bulk and solubility properties are critical .

Properties

CAS No.

32025-41-5

Molecular Formula

C27H20O3

Molecular Weight

392.4 g/mol

IUPAC Name

benzhydryl 2-benzoylbenzoate

InChI

InChI=1S/C27H20O3/c28-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(29)30-26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26H

InChI Key

FJLPEZUSVPOLKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 2-benzoylbenzoate typically involves the reaction of benzhydrol with 2-benzoylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 2-benzoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzhydryl derivatives, benzoic acids, and alcohols .

Mechanism of Action

The mechanism of action of benzhydryl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalysis and molecular recognition . Additionally, the compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoates

Table 1: Key Properties of Benzhydryl 2-Benzoylbenzoate and Structural Analogs

Compound CAS # Molecular Formula Molecular Weight (g/mol) XLogP3* Key Features
This compound Not provided C₂₇H₂₀O₃ (inferred) ~392.45 (calculated) ~5.5† High lipophilicity; bulky aromatic groups
Benzyl 2-acetyloxybenzoate 52602-17-2 C₁₆H₁₄O₄ 270.28 2.8 Moderate lipophilicity; acetyloxy group
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ 198.22 3.1 Simple aromatic ester; preservative use
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ 164.20 2.4 Aliphatic ester; flavoring agent

*XLogP3 predicts lipophilicity; higher values indicate greater hydrophobicity.
†Estimated based on structural analogs .

Key Comparisons:

Lipophilicity: this compound’s XLogP3 (~5.5) far exceeds simpler benzoates like phenyl benzoate (3.1) or benzyl 2-acetyloxybenzoate (2.8).

Steric Effects : The benzhydryl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl or benzyl), which may influence reactivity in synthetic pathways or binding interactions in biological systems.

Applications: Phenyl benzoate: Widely used as a preservative and plasticizer. Benzyl 2-acetyloxybenzoate: Intermediate in synthesizing fluorescent sensors or bioactive derivatives.

Reactivity Trends:

  • Hydrazide Formation : Ethyl-2-benzothiazolyl acetate (from ) reacts with hydrazine hydrate to form hydrazides. Similarly, this compound may undergo nucleophilic acyl substitution, though steric hindrance could slow reactivity compared to less bulky esters .
  • Derivatization : Bulkier esters like this compound may favor reactions with smaller electrophiles (e.g., methylating agents) over larger aromatic aldehydes due to steric constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.